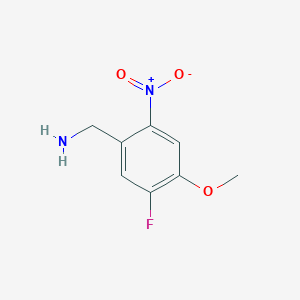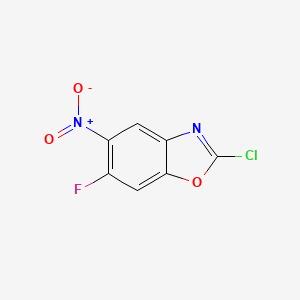
2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to the benzoxazole ring, which contribute to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with various reagents. One common method includes the use of 2-aminophenol and aldehydes under reflux conditions with catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . Another approach involves the nitration of 2-chloro-6-fluoro-1,3-benzoxazole using nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzoxazoles: Formed by nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows it to act as an electron acceptor, facilitating redox reactions and influencing biological pathways. The chlorine and fluorine atoms enhance its binding affinity to target molecules, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-fluoro-1,3-benzoxazole
- 2-Chloro-5-nitro-1,3-benzoxazole
- 6-Fluoro-5-nitro-1,3-benzoxazole
Uniqueness
2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole is unique due to the combination of chlorine, fluorine, and nitro groups, which impart distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in the synthesis of various bioactive compounds .
Propiedades
Fórmula molecular |
C7H2ClFN2O3 |
|---|---|
Peso molecular |
216.55 g/mol |
Nombre IUPAC |
2-chloro-6-fluoro-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2ClFN2O3/c8-7-10-4-2-5(11(12)13)3(9)1-6(4)14-7/h1-2H |
Clave InChI |
BPZJTUUHZPLYAN-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1[N+](=O)[O-])F)OC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



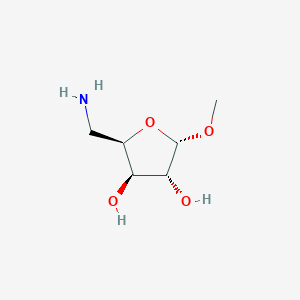

![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)

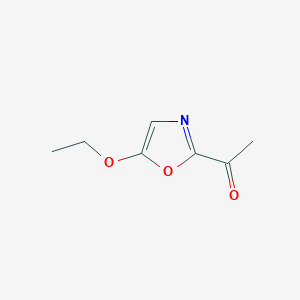
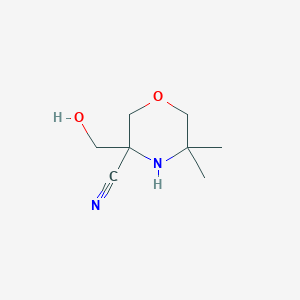


![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)


![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
